molecular formula C2H7N4O4P B14668121 4H-1,2,4-Triazol-4-amine, phosphate CAS No. 38104-47-1

4H-1,2,4-Triazol-4-amine, phosphate

Cat. No.: B14668121
CAS No.: 38104-47-1
M. Wt: 182.08 g/mol
InChI Key: RENNLILTXPFXMN-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic and Organophosphorus Chemistry

Heterocyclic Chemistry: The core of this compound is the 4-amino-4H-1,2,4-triazole, a derivative of 1,2,4-triazole (B32235). google.com 1,2,4-triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. researchgate.net This ring system is of immense interest due to its presence in a wide array of biologically active molecules and functional materials. researchgate.netlifechemicals.com The synthesis of 1,2,4-triazole derivatives is a well-explored area of heterocyclic chemistry, with various methods developed to create substituted versions. google.comorganic-chemistry.org

Organophosphorus Chemistry: The phosphate (B84403) component of the compound introduces it to the realm of organophosphorus chemistry. While not a classic organophosphorus compound with a direct carbon-phosphorus bond, the ionic interaction with the triazole ring brings phosphorus into the molecular framework. This association can influence properties such as solubility and stability and may introduce novel functionalities.

Significance of the 1,2,4-Triazole-Phosphate Moiety in Modern Chemical Science

The combination of the 1,2,4-triazole ring and the phosphate group creates a unique chemical entity with potential applications stemming from the individual and synergistic properties of its components.

The 1,2,4-triazole moiety is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net Numerous approved drugs across various therapeutic areas, including antifungal agents (e.g., fluconazole, itraconazole), antiviral medications (e.g., ribavirin), and anticancer drugs (e.g., anastrozole, letrozole), contain the 1,2,4-triazole scaffold. researchgate.netnih.gov This highlights the vast potential of 1,2,4-triazole derivatives in medicinal chemistry.

The phosphate group, a fundamental component of biological systems, can enhance the water solubility of organic molecules and participate in hydrogen bonding interactions. In the context of 4H-1,2,4-Triazol-4-amine, phosphate, this could be advantageous in biological studies and for the formulation of new materials.

Research Trajectories and Key Academic Areas of Investigation

Current research involving 4-amino-4H-1,2,4-triazole and its derivatives, which informs the potential research directions for the phosphate salt, is focused on several key areas:

Synthesis of Novel Derivatives: A significant area of research involves the synthesis of new derivatives of 4-amino-4H-1,2,4-triazole. researchgate.netresearchgate.net These efforts aim to create compounds with enhanced or novel biological activities by introducing different functional groups to the triazole core. researchgate.netresearchgate.net The synthesis of Schiff bases from 4-amino-4H-1,2,4-triazole is a common strategy to generate diverse molecular architectures. researchgate.net

Biological Activity Screening: Derivatives of 1,2,4-triazole are extensively screened for a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.netnih.gov Research has shown that even small modifications to the molecular structure can significantly impact biological efficacy. researchgate.net

Agricultural Applications: Beyond pharmaceuticals, 1,2,4-triazole derivatives have found use in agriculture as herbicides and fungicides. google.comchemimpex.com 4-Amino-1,2,4-triazole (B31798) has been investigated as a nitrification inhibitor, which can improve the efficiency of nitrogen fertilizers in soil, particularly at high temperatures. researchgate.net

Material Science: The nitrogen-rich 1,2,4-triazole ring is also being explored in material science for the development of coordination polymers, metal-organic frameworks, and energetic materials. lifechemicals.com The presence of multiple nitrogen atoms allows for diverse coordination with metal ions.

The study of 4H-1,2,4-Triazol-4-amine, phosphate, specifically, is still an emerging field. However, the extensive research on its parent amine, 4-amino-4H-1,2,4-triazole, provides a strong foundation and a clear roadmap for future investigations into the synthesis, properties, and applications of this intriguing phosphate salt.

Properties

CAS No.

38104-47-1

Molecular Formula

C2H7N4O4P

Molecular Weight

182.08 g/mol

IUPAC Name

phosphoric acid;1,2,4-triazol-4-amine

InChI

InChI=1S/C2H4N4.H3O4P/c3-6-1-4-5-2-6;1-5(2,3)4/h1-2H,3H2;(H3,1,2,3,4)

InChI Key

RENNLILTXPFXMN-UHFFFAOYSA-N

Canonical SMILES

C1=NN=CN1N.OP(=O)(O)O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Aspects of 4h 1,2,4 Triazol 4 Amine, Phosphate and Its Analogs

Precursor-Based Synthesis and Functional Group Transformations

The construction of the 4H-1,2,4-triazole core and the subsequent introduction of the phosphate (B84403) moiety often rely on established synthetic routes involving precursor molecules and specific functional group transformations.

Cyclocondensation Reactions in 4H-1,2,4-Triazole Formation

Cyclocondensation reactions are a cornerstone in the synthesis of the 1,2,4-triazole (B32235) ring system. These reactions typically involve the condensation of two or more components to form the heterocyclic ring in a single step. A variety of starting materials can be employed, leading to a diverse range of substituted 1,2,4-triazoles.

One common approach involves the reaction of hydrazides with various reagents. For instance, the reaction of hydrazides with thiourea (B124793) and dimethyl sulfate (B86663) in the presence of a base like potassium carbonate can yield 3(5)-substituted 1,2,4-triazol-5(3)-amines. isres.org Another method utilizes the cyclocondensation of formamide (B127407) with ketazines in the presence of water, with the ketone byproduct being removed by distillation. google.com

Furthermore, the reaction between hydrazines or monosubstituted hydrazines and diacylamines in the presence of a weak acid, known as the Einhorn–Brunner reaction, is a well-established method for synthesizing 1,2,4-triazoles. scispace.com For example, the reaction of N-formyl benzamide (B126) with phenyl hydrazine (B178648) yields 1,5-diphenyl-1,2,4-triazole. scispace.com

The Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide, is another classic method for forming the 1,2,4-triazole ring. scispace.com For example, benzamide and benzoyl hydrazide react to form 3,5-diphenyl-1,2,4-triazole. scispace.com

Condensations Involving Hydrazines and Acetic Acid Derivatives

The condensation of hydrazines with derivatives of acetic acid represents a fundamental strategy for the synthesis of 4-amino-4H-1,2,4-triazole and its analogs. A process for preparing 4-amino-1,2,4-(4H)triazole derivatives involves reacting hydrazine or an aqueous hydrazine solution with a carboxylic acid in the presence of an acidic polymer. google.com This method is reported to produce a high yield and purity product under mild conditions. google.com

A specific example is the reaction of glacial acetic acid with hydrazine hydrate (B1144303) in the presence of Amberlyst 15 resin. google.com The reaction proceeds by heating the mixture to remove water by distillation, followed by holding the reaction at 180°C. google.com The product, 4-amino-1,2,4-(4H)triazole, can then be isolated by crystallization from a suitable solvent like isopropanol. google.com

Another approach involves the reaction of ethyl formate (B1220265) with hydrazine hydrate. orgsyn.org The initial reaction forms formhydrazide, which is then heated to higher temperatures (150° to 200°C) to induce cyclization and form 4-amino-1,2,4-triazole (B31798). orgsyn.org This method has been a long-standing procedure for the synthesis of the parent compound. google.com

Phosphorylation Strategies for Phosphate Moiety Incorporation

The introduction of a phosphate group onto the 4-amino-4H-1,2,4-triazole scaffold is a crucial step in the synthesis of the target compound. Phosphorylation can be achieved through various methods, often involving the reaction of the amino group with a suitable phosphorylating agent.

While direct phosphorylation of 4-amino-4H-1,2,4-triazole to yield the phosphate salt is a straightforward acid-base reaction, the synthesis of more complex phosphorylated derivatives, such as those with a P-C or P-N bond, requires specific chemical strategies. For instance, the reaction of 3-amino-1,2,4-triazole with diethyl phosphite (B83602) and triethyl orthoformate can lead to the formation of aminomethylenebisphosphonic acid derivatives. nih.gov This three-component condensation, although sometimes proceeding with moderate yields and requiring harsh conditions, is a common method for preparing such compounds. nih.gov

The introduction of a phosphoryl group can also be achieved by reacting a substituted 1,2,4-triazole with a phosphorylating agent. For example, phosphorylated 1,2,4-triazole-3-thiones have been synthesized, highlighting the versatility of introducing the phosphoryl moiety onto the triazole ring system. mdpi.com

Advanced Synthetic Approaches

In addition to traditional methods, advanced synthetic strategies have been developed to improve the efficiency, diversity, and regioselectivity of 1,2,4-triazole synthesis.

One-Pot Multicomponent Reactions for 4H-1,2,4-Triazole Core Construction

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient construction of complex molecules like 1,2,4-triazoles from simple starting materials in a single synthetic operation. These reactions offer several advantages, including reduced reaction times, lower costs, and minimized waste generation.

A notable example is the one-pot, three-component synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. nih.govorganic-chemistry.org This method utilizes peptide coupling reagents and proceeds under mild conditions to afford the desired products in good yields. nih.gov Another efficient one-pot synthesis of substituted 1,2,4-triazoles involves the reaction of primary amines and acyl hydrazides. researchgate.net

Furthermore, a one-pot, three-component reaction of isothiocyanates, amidines, and hydrazines has been developed for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines without the need for external catalysts or metals. isres.org These MCRs provide rapid access to a wide variety of structurally diverse 1,2,4-triazoles. nih.govresearchgate.net

Reaction Type Starting Materials Product Key Features Reference
Three-componentCarboxylic acids, Amidines, Hydrazines1,3,5-Trisubstituted 1,2,4-triazolesMild conditions, high diversity nih.gov, organic-chemistry.org
Three-componentPrimary amines, Acyl hydrazidesSubstituted 1,2,4-triazolesEfficient, wide substrate scope researchgate.net
Three-componentIsothiocyanates, Amidines, Hydrazines1H-1,2,4-Triazol-3-aminesMetal-free, environmentally friendly isres.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)

Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura cross-coupling, have become indispensable tools for the functionalization of heterocyclic compounds, including 1,2,4-triazoles. yonedalabs.comlibretexts.org These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a wide range of substituents onto the triazole core.

The Suzuki cross-coupling reaction typically involves the palladium-catalyzed reaction of a halo-substituted triazole with a boronic acid or its derivative in the presence of a base. yonedalabs.comorganic-chemistry.org This methodology has been successfully applied to the synthesis of various substituted 1,2,4-triazoles. For example, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles have been coupled with different arylboronic acids to produce new 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives. mdpi.com

The reaction conditions for Suzuki coupling of triazoles have been optimized to achieve high yields and accommodate a broad range of functional groups. rsc.org The use of specific palladium catalysts and ligands is often crucial for the success of these transformations. organic-chemistry.org The versatility of the Suzuki cross-coupling makes it a powerful strategy for the late-stage functionalization of the 1,2,4-triazole scaffold, allowing for the rapid generation of diverse compound libraries. nih.gov

Reactants Catalyst/Conditions Product Significance Reference
4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles, Arylboronic acidsPd(PPh₃)₄, K₂CO₃, Toluene/H₂O/EtOH4-Alkyl-3,5-diaryl-4H-1,2,4-triazolesSynthesis of luminescent materials mdpi.com
4- and 5-halo-1,2,3-triazoles, Boronic acidsExpanded-ring N-heterocyclic carbene palladium complex, Water1,4,5-trisubstituted-1,2,3-triazolesGreen chemistry approach rsc.org
MIDA boronate-functionalized triazoles, Aryl halidesPd catalystAryl-substituted triazolesAccess to druglike molecules nih.gov

Application of Green Chemistry Principles in Synthesis (e.g., Ionic Liquids, Microwave/Ultrasound Assistance)

The synthesis of 1,2,4-triazole derivatives, including analogs of 4H-1,2,4-Triazol-4-amine, phosphate, has increasingly adopted principles of green chemistry to enhance efficiency, reduce waste, and minimize the use of hazardous materials. rsc.org Methodologies such as microwave-assisted organic synthesis (MAOS) and ultrasound assistance have emerged as powerful alternatives to conventional heating methods, offering significant advantages in terms of reaction time, yield, and energy efficiency. rsc.orgnih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has become a popular, environmentally friendly technique in organic synthesis. pnrjournal.com It accelerates chemical reactions by utilizing the ability of polar molecules to convert electromagnetic radiation directly into heat. pnrjournal.com This method avoids the slow process of conventional heating and can prevent the decomposition of substrates and products on hot reaction vessel surfaces. pnrjournal.com For 1,2,4-triazole synthesis, microwave assistance has been shown to dramatically reduce reaction times from hours to minutes while often providing higher product yields. scipublications.comyu.edu.jo For instance, the synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydrazides has been achieved efficiently under microwave conditions without the need for a base or solvent. scipublications.com Similarly, Suzuki coupling reactions to produce aryl-substituted 1,2,4-triazoles have been successfully performed under microwave irradiation, achieving good yields in as little as 15 minutes. yu.edu.jo

Ultrasound-Assisted Synthesis:

The application of ultrasound in chemical synthesis, known as sonochemistry, provides energy through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.net This process creates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. researchgate.net Ultrasound-assisted synthesis of 1,2,4-triazole derivatives has proven to be an economical and efficient method, yielding products in significantly shorter times and with higher yields compared to conventional protocols. nih.govmdpi.com In one study, N-substituted 5-aryl-1,2,4-triazole derivatives were obtained in 75–89% yields within 40–80 minutes using ultrasound, whereas conventional methods required 16–26 hours for lower yields of 60–75%. mdpi.com This technique has been successfully applied in one-pot reactions for creating polyfunctional 1,2,4-triazoles, highlighting its utility and efficiency. asianpubs.orgresearchgate.net

Ionic Liquids:

Ionic liquids (ILs) are increasingly used in green chemistry as environmentally benign solvents and catalysts. rsc.org Their negligible vapor pressure, non-volatility, and high thermal stability make them attractive alternatives to traditional volatile organic solvents. rsc.org While specific applications in the synthesis of 4H-1,2,4-Triazol-4-amine, phosphate are not detailed, their use in the synthesis of other triazole isomers, such as 1,2,3-triazoles, showcases their potential to enhance reactivity and selectivity in heterocyclic synthesis. rsc.org

Table 1: Comparison of Conventional and Green Synthetic Methods for 1,2,4-Triazole Analogs

MethodReaction TimeYieldKey AdvantagesReference
Conventional Heating10 - 36 hoursModerate (e.g., 60-75%)Well-established protocols mdpi.com
Microwave Assistance~15 minutesGood to Excellent (e.g., 61-76%)Rapid heating, reduced reaction time, high yields, energy efficient rsc.orgyu.edu.jo
Ultrasound Assistance40 - 80 minutesExcellent (e.g., 75-89%)Shorter reaction time, high yields, economical nih.govmdpi.com

Derivatization and Structural Modification Strategies for 4H-1,2,4-Triazol-4-amine, phosphate

The 4H-1,2,4-Triazol-4-amine scaffold serves as a versatile building block for the development of new compounds due to its multiple reactive centers. zsmu.edu.ua Structural modifications can be strategically performed at three main locations: the exocyclic amino group, the triazole ring itself, and, in the case of the phosphate salt, the anionic moiety. These derivatizations are crucial for fine-tuning the physicochemical and biological properties of the resulting molecules. nih.gov

Chemical Transformations of the Amino Group

The exocyclic amino group at the N-4 position of the triazole ring is a primary site for chemical modification. Its nucleophilic nature allows for a variety of transformations to introduce new functional groups and build more complex molecular architectures.

Common transformations include:

Schiff Base Formation: The condensation of the 4-amino group with various aldehydes and ketones is a straightforward method to produce 1,2,4-triazole-based imines (Schiff bases). chemmethod.comresearchgate.netnih.gov This reaction is often carried out in solvents like ethanol, sometimes with a catalytic amount of acid. chemmethod.com

Acylation: The amino group can be acylated to form amide derivatives. For instance, reaction with acetyl chloride introduces an N-acyl group, which can serve as a precursor for further synthesis. chemmethod.com

Thiourea Derivatives: N-thiourea derivatives can be prepared from the corresponding N-acyl compounds by reacting them with thiourea in an alkaline solution. chemmethod.com

Boc-Protection: The amino group can be temporarily protected, for example with a tert-butoxycarbonyl (Boc) group. zsmu.edu.ua This strategy allows for selective reactions at other positions of the molecule, such as the triazole ring, after which the Boc-protection can be removed under acidic conditions. zsmu.edu.ua

Table 2: Examples of Chemical Transformations of the 4-Amino Group

TransformationReagentsResulting Functional GroupReference
Schiff Base FormationAryl Aldehydes/KetonesImine (-N=CH-Ar) chemmethod.comresearchgate.net
AcylationAcetyl ChlorideN-acyl (-NH-CO-CH₃) chemmethod.com
Thiourea FormationThiourea (from N-acyl derivative)N-thiourea (-NH-CS-NH₂) chemmethod.com
Boc-ProtectionDi-tert-butyl dicarbonateN-Boc (-NH-Boc) zsmu.edu.ua

Modifications of the 1,2,4-Triazole Ring System

Key modification strategies include:

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to attach aryl or heteroaryl groups to the triazole ring. yu.edu.joox.ac.uk This is a powerful method for creating complex derivatives, starting from a halogenated triazole precursor. ox.ac.uk

Linkage to Other Heterocycles: The 1,2,4-triazole ring can be combined with other nitrogen-rich heterocycles like 1,2,3-triazole or 1,3,4-oxadiazole. rsc.orgnih.gov This strategy is particularly common in the design of energetic materials, where increasing the nitrogen content and formation enthalpy is a primary goal. rsc.orgnih.gov

Formation of Fused Rings: The triazole ring can be used to construct fused heterocyclic systems. For example, N-fused 1,2,4-triazoles can be synthesized via oxidative cyclization of amidrazones. organic-chemistry.org

Introduction of Energetic Groups: For applications in energetic materials, functional groups such as nitro (-NO₂), amino (-NH₂), or azo (-N=N-) groups can be attached to the triazole ring to enhance properties like density and detonation performance. rsc.orgrsc.org

Table 3: Strategies for Modifying the 1,2,4-Triazole Ring

Modification StrategyExample ReactionPurpose/ApplicationReference
C-ArylationSuzuki-Miyaura CouplingSynthesis of agrochemical and pharmaceutical analogs ox.ac.uk
Linkage to HeterocyclesSynthesis of 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazoleDevelopment of novel energetic materials nih.gov
N,N'-Azo LinkageSynthesis of 4,4′-azobis(1,2,4-triazole)Creation of high-nitrogen energetic materials rsc.org
Introduction of Nitro GroupNitration of a triazole precursorFine-tuning energetic properties rsc.org

Variations in the Phosphate Moiety

While the amino group and triazole ring are common sites for derivatization, modifying the phosphate counter-ion in 4H-1,2,4-Triazol-4-amine, phosphate, is less straightforward and not extensively documented as a synthetic strategy. Variations typically involve the synthesis of molecules where a phosphorus-containing group is covalently bonded to the triazole scaffold, rather than being present as a simple salt.

Research in this area has explored the creation of organophosphate, phosphoramidate, and phosphonate (B1237965) derivatives of triazole-containing compounds. chemrxiv.orgnih.govdocer.pl For example, the antifungal drug Fosfluconazole is a phosphate prodrug of fluconazole, where a phosphate group is attached to the core structure containing a 1,2,4-triazole ring. nih.gov In other work, nucleoside analogs have been synthesized where phosphate, phosphoramidate, or phosphonate groups are attached to a sugar moiety that is also linked to a triazole. chemrxiv.org These complex structures are designed to mimic nucleotides or sugar diphosphates. chemrxiv.org

Furthermore, kinetic studies have investigated the reactivity of the 1,2,4-triazole anion towards organophosphates like paraoxon. nih.gov These studies show that the triazole anion can act as a potent nucleophile, promoting the degradation of the organophosphate by attacking the phosphorus center. nih.gov This reactivity highlights a fundamental chemical interaction between the triazole nucleus and phosphate esters, suggesting a basis for designing novel triazole-based catalysts for organophosphate detoxification. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 4h 1,2,4 Triazol 4 Amine, Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4H-1,2,4-Triazol-4-amine, phosphate (B84403). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Proton NMR spectroscopy provides information on the number and environment of hydrogen atoms in the molecule. For the 4-amino-4H-1,2,4-triazolium cation, two main signals are expected. The protons on the triazole ring (C-H) typically appear as a singlet in the downfield region of the spectrum due to the deshielding effect of the aromatic heterocyclic system. For the parent 4-amino-4H-1,2,4-triazole, this signal is observed around 8.25 ppm. researchgate.net The protons of the amino group (-NH₂) would also give rise to a signal, the chemical shift of which can be variable and is dependent on the solvent, concentration, and temperature. In derivatives, this amino proton signal can be influenced by substitution. researchgate.net

The formation of the phosphate salt involves the protonation of the basic 4-amino-4H-1,2,4-triazole. This protonation can occur at the amino group or one of the nitrogen atoms of the triazole ring, leading to a downfield shift of the adjacent proton signals. In the hydrochloride salt of 4-amino-4H-1,2,4-triazole, the triazole proton signals are shifted, and new signals for the ammonium (B1175870) protons appear. nih.gov A similar effect would be anticipated for the phosphate salt.

Table 1: Representative ¹H NMR Data for 4-Amino-4H-1,2,4-triazole and Derivatives

Compound/Derivative Solvent Chemical Shift (δ) ppm and Assignment Reference
4-Amino-4H-1,2,4-triazole DMSO-d₆ 8.25 (s, 2H, Triazole-H), 5.5 (s, 2H, NH₂) researchgate.net
4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole DMSO-d₆ 8.25 (s, 2H, Triazole-H), 8.10 (s, 1H, CH=N), 7.35-6.49 (m, 4H, Ar-H), 2.80 (s, 6H, 2CH₃) researchgate.net

Note: The chemical shifts are indicative and can vary based on experimental conditions.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In 4-amino-4H-1,2,4-triazole, the two carbon atoms of the triazole ring are chemically equivalent and would therefore produce a single signal. chemicalbook.com For the parent compound, this signal is typically observed around 147 ppm. researchgate.net

Upon formation of derivatives or salts, the chemical environment of these carbons changes, leading to shifts in their resonance frequencies. For instance, in substituted triazoles, the signals for the triazole carbons can be found in the range of 150-160 ppm. researchgate.net The specific position of the signal in the phosphate salt would be contingent on the protonation site and the resulting electronic distribution in the heterocyclic ring.

Table 2: Representative ¹³C NMR Data for 4-Amino-4H-1,2,4-triazole and Derivatives

Compound/Derivative Solvent Chemical Shift (δ) ppm and Assignment Reference
4-Amino-4H-1,2,4-triazole - ~147 researchgate.net
4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole DMSO-d₆ 158.0 (N=CH), 150.9 (Ar-C), 147 (Triazole-C), 130.0, 123, 113.2 (Ar-C), 40.2 (N-CH₃) researchgate.net

Note: The chemical shifts are indicative and can vary based on experimental conditions.

Phosphorus-31 NMR is a highly specific technique for the characterization of phosphorus-containing compounds. Since 4H-1,2,4-Triazol-4-amine, phosphate contains a phosphate group, ³¹P NMR is crucial for its identification. The ³¹P nucleus has a spin of ½ and is 100% abundant, making it a sensitive nucleus for NMR studies.

The chemical shift of the phosphorus nucleus is highly dependent on its chemical environment, including its oxidation state, bonding, and coordination number. For an inorganic phosphate ion (PO₄³⁻) in solution, a single sharp resonance is expected. The exact chemical shift can vary depending on the pH and the nature of the counter-ion. Generally, inorganic phosphate and its protonated forms (H₂PO₄⁻, HPO₄²⁻) resonate in a specific region of the ³¹P NMR spectrum, typically between 0 and 5 ppm relative to the standard, 85% phosphoric acid. The presence of a single peak in this region would confirm the presence of the phosphate anion in the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For 4H-1,2,4-Triazol-4-amine, phosphate, the mass spectrum would primarily provide information about the cationic part, 4-amino-4H-1,2,4-triazolium. The parent 4-amino-4H-1,2,4-triazole has a molecular weight of approximately 84.08 g/mol . nih.gov In the mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the 4-amino-4H-1,2,4-triazole cation would be expected. For instance, in studies of platinum complexes of 4-amino-4H-1,2,4-triazole, the fragmentation of the coordinated ligand is observed. researchgate.net Similarly, mass spectral data for derivatives show characteristic molecular ion peaks that confirm their synthesis. researchgate.net

The fragmentation pattern would likely involve the loss of small neutral molecules such as N₂, HCN, or NH₂ from the triazole ring, leading to the formation of smaller fragment ions. Analysis of these fragments can provide corroborative evidence for the structure of the triazolium cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4H-1,2,4-Triazol-4-amine, phosphate would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational bands for the 4-amino-4H-1,2,4-triazolium cation include:

N-H stretching: The amino group (NH₂) will show symmetric and asymmetric stretching vibrations, typically in the region of 3200-3400 cm⁻¹. researchgate.net The protonation of the amino group to form an ammonium ion (-NH₃⁺) would lead to broader and shifted absorption bands.

C-H stretching: Aromatic C-H stretching vibrations from the triazole ring are expected around 3100 cm⁻¹.

C=N and N=N stretching: The stretching vibrations of the C=N and N=N bonds within the triazole ring typically appear in the 1500-1650 cm⁻¹ region. mdpi.com

N-N stretching: The N-N single bond stretching is expected at lower frequencies, around 1000-1200 cm⁻¹. researchgate.net

The phosphate anion (PO₄³⁻) has a tetrahedral structure and exhibits strong, broad absorption bands in the region of 900-1100 cm⁻¹ due to P-O stretching vibrations. The presence of these intense bands in the spectrum is a clear indicator of the phosphate counter-ion.

Table 3: Characteristic IR Absorption Bands for 4-Amino-4H-1,2,4-triazole and Related Structures

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Amino (N-H) Stretching 3250-3400 researchgate.net
Triazole (C-H) Stretching ~3100 researchgate.net
Triazole (C=N) Stretching 1635 mdpi.com
Triazole (N-N) Stretching 1433 researchgate.net

Note: These are general ranges and the exact positions can be influenced by the molecular environment and physical state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. For aromatic and heterocyclic compounds like 4-amino-4H-1,2,4-triazole, the absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of 4-amino-4H-1,2,4-triazole and its derivatives typically shows absorption bands corresponding to π → π* and n → π* transitions. nih.gov The π → π* transitions, which are generally more intense, arise from the promotion of electrons in the π-bonding orbitals of the aromatic triazole ring to anti-bonding π* orbitals. The n → π* transitions are due to the promotion of non-bonding electrons (from the nitrogen atoms) to anti-bonding π* orbitals.

The formation of the phosphate salt can lead to a shift in the absorption maxima (λ_max). This shift, known as a bathochromic (red) or hypsochromic (blue) shift, can occur due to the protonation of the molecule, which alters the electronic distribution and the energy levels of the molecular orbitals. Studies on derivatives have shown that the introduction of different substituents on the triazole ring leads to bathochromic shifts, with absorption bands appearing above 320 nm. researchgate.net The study of these electronic transitions is also valuable in investigating the formation of metal complexes with the triazole ligand. researchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
4H-1,2,4-Triazol-4-amine, phosphate
4-Amino-4H-1,2,4-triazole
4-amino-4H-1,2,4-triazolium
4-amino-4H-1,2,4-triazole, hydrochloride
4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole
4-amino-1,2,4-triazole (B31798) Schiff base derivative
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Phosphoric acid

X-ray Crystallography for Solid-State Molecular Structure Determination

For instance, a study on a silver(I) complex of 4-amino-4H-1,2,4-triazole revealed a two-dimensional coordination polymer. mdpi.com In this structure, the 4-amino-4H-1,2,4-triazole ligand acts as a bridging unit between silver atoms. mdpi.com Such studies highlight the versatile coordination chemistry of the triazole ring system.

Similarly, the crystal structure of (1,4-diphenyl-4H-1,2,4-triazol-3-yl)phenyl-amine difluoro-phosphate demonstrates how the triazole ring can participate in complex intermolecular interactions, including hydrogen bonding and π-π stacking. nih.gov These interactions are crucial for the stability of the crystal lattice. nih.gov

A search of structural databases for the difluoro-phosphate anion (PO₂F₂⁻) shows mean P-O and P-F bond lengths of 1.459 (27) Å and 1.530 (21) Å, respectively. The bond angles are O-P-O at 121.2 (2.9)°, O-P-F at 108.7 (6)°, and F-P-F at 98.5 (2.6)°. nih.gov This information provides a reference for the expected geometry of the phosphate counter-ion in 4H-1,2,4-Triazol-4-amine, phosphate.

Crystallographic Data for Related Triazole Compounds
CompoundKey Structural FeaturesBond Lengths (Å)Bond Angles (°)Intermolecular Interactions
[Ag₂(4-amino-4H-1,2,4-triazole)₂(NO₃)]n(NO₃)n mdpi.comTwo-dimensional coordination polymerN/AN/AO···H (34.0%), Ag···N (10.6%), H···H (10.4%), Ag···O (9.3%), N···H (9.0%)
(1,4-diphenyl-4H-1,2,4-triazol-3-yl)phenyl-amine difluoro-phosphate nih.govTriazole ring, phenyl rings, NHPh moietyP-O = 1.459 (27), P-F = 1.530 (21)O-P-O = 121.2 (2.9), O-P-F = 108.7 (6), F-P-F = 98.5 (2.6)N-H···O and C-H···O hydrogen bonds, π-π stacking
4-amino-3-hydrazino-5-mercapto-1,2,4-triazole rsc.orgThione form in solid stateS–C = 1.681(4)N/AN/A

Chromatographic Techniques for Separation and Quantification Research

Chromatographic methods are indispensable for the separation, identification, and quantification of 4H-1,2,4-Triazol-4-amine, phosphate, particularly in complex mixtures. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Developing a robust HPLC method involves optimizing several parameters, including the choice of the stationary phase (column), mobile phase composition, flow rate, and detector. For triazole compounds, reversed-phase HPLC is often the method of choice. jneonatalsurg.comuva.esnih.gov

A typical reversed-phase HPLC setup for triazole analysis might use a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate buffer solution. uva.esnih.gov The pH of the buffer can be adjusted to ensure optimal separation and peak shape. jneonatalsurg.comhelixchrom.com Detection is commonly achieved using a UV detector, as the triazole ring absorbs UV light. jneonatalsurg.comuva.esnih.gov

For instance, a study on the simultaneous determination of three triazole antifungals used a C6-phenyl column with a gradient elution of phosphate buffer (pH 3.5) and acetonitrile, with UV detection at 262 nm. nih.gov Another method for analyzing triazole fungicides employed a C18 column with a mobile phase of acetonitrile and phosphate buffer (57:43 v/v). uva.es

The development of these methods often requires validation according to ICH guidelines to ensure accuracy, precision, linearity, and robustness. jneonatalsurg.com This includes determining the limit of detection (LOD) and limit of quantification (LOQ), which define the smallest concentration of the analyte that can be reliably detected and quantified, respectively. jneonatalsurg.comnih.govnih.govrsc.org

HPLC Method Parameters for Triazole Analysis
ParameterMethod 1 nih.govMethod 2 jneonatalsurg.comMethod 3 nih.gov
ColumnC6-phenylInertsustain C18 (250 × 4.6 mm, 5 µm)Kromasil ODS C18 (250 mm × 4.6 mm, 5 μm)
Mobile PhaseGradient of 0.01 M phosphate buffer (pH 3.5) and acetonitrileMethanol and 30mM ammonium dihydrogen phosphate buffer (pH 3.0) (65:35 v/v)Gradient elution
Flow Rate1.0 ml/min1.5 ml/minN/A
DetectionUV at 262 nmPDA detector at 210 nmUV at 225 nm
Linearity (r²)> 0.99> 0.9999> 0.9992
LODN/A507.49 ng/ml (efinaconazole), 2838.43 ng/mL (benzyl alcohol)6.8-34.5 ng L⁻¹
LOQ0.05 mg/liter1.54 µg/ml (efinaconazole), 8.60 µg/ml (benzyl alcohol)N/A

The analysis of 4H-1,2,4-Triazol-4-amine, phosphate in complex matrices such as environmental samples (water, soil) and agrochemical formulations presents additional challenges due to the presence of interfering substances. nih.govepa.govnih.govresearchgate.net Therefore, sample preparation is a critical step to extract the analyte and remove matrix components.

For environmental water samples, preconcentration techniques like cloud point extraction may be employed to enrich trace levels of triazole fungicides before HPLC analysis. nih.gov One study utilized polyethylene (B3416737) glycol 600 monooleate as a nonionic surfactant for this purpose, achieving preconcentration factors higher than 60-fold. nih.gov

In the analysis of agrochemical formulations, the primary goal is often to quantify the active ingredient. researchgate.net A simple dilution of the formulation with a suitable solvent may be sufficient before injection into the HPLC system. However, for trace analysis or in the presence of complex adjuvants, more elaborate sample cleanup procedures might be necessary.

The US Environmental Protection Agency (EPA) has established analytical methods for the detection of 1,2,4-triazole (B32235) in water, with a limit of quantitation (LOQ) of 0.05 µg/L using LC/MS/MS. epa.gov This highlights the need for highly sensitive methods for monitoring trace levels of triazole-based compounds in the environment.

The recoveries of triazole compounds from spiked samples are an important measure of the accuracy of the analytical method. nih.gov Studies have reported recoveries in the range of 82-106% for triazoles in environmental water, honey, and bean samples. nih.gov

Theoretical and Computational Investigations of 4h 1,2,4 Triazol 4 Amine, Phosphate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic properties, stability, and reactivity of molecular systems. nih.govnih.gov For derivatives of 1,2,4-triazole (B32235), DFT methods have been successfully used to investigate geometrical parameters, frontier molecular orbital energies, and various reactivity descriptors. nih.gov These computational approaches provide a foundational understanding of the molecule's behavior at the atomic level.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding the electronic and optical properties of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate an electron, while the LUMO energy reflects its capacity to accept an electron. nih.govirjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A smaller energy gap generally implies higher reactivity and a greater ease of intramolecular charge transfer. nih.govirjweb.com

In computational studies of various 1,2,4-triazole derivatives, the HOMO and LUMO energy levels and their corresponding energy gaps have been calculated to elucidate their electronic behavior. For instance, a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives using the M06/6-311G(d,p) functional revealed varying HOMO-LUMO gaps depending on the substitution. nih.gov The calculated HOMO energies for three such derivatives were -7.128 eV, -6.973 eV, and -7.144 eV, with corresponding LUMO energies of -1.491 eV, -1.358 eV, and -2.526 eV, resulting in energy gaps of 5.637 eV, 5.615 eV, and 4.618 eV, respectively. nih.gov The distribution of electron density in these orbitals showed that for the HOMO, the charge density is primarily located on the triazole and thio-linked fragments, while the LUMO's charge density is concentrated on the triazole ring and adjacent phenyl group, indicating the pathway for intramolecular charge transfer. nih.gov

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Derivative A-7.128-1.4915.637
Derivative B-6.973-1.3585.615
Derivative C-7.144-2.5264.618

Data derived from a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energy values, provide a quantitative measure of a molecule's reactivity. nih.govnih.gov These descriptors include electronegativity (χ), which measures the power of an atom or group of atoms to attract electrons; global hardness (η), which quantifies the resistance to charge transfer; and global softness (σ), the reciprocal of global hardness. nih.gov The electrophilicity index (ω) measures the propensity of a species to accept electrons, while the nucleophilicity index provides insight into its electron-donating ability. The chemical potential (μ) indicates the escaping tendency of an electron from an equilibrium system. nih.gov

These parameters are crucial for predicting the global trends in chemical reactivity. nih.gov For example, a molecule with a high chemical hardness and a large HOMO-LUMO gap is generally less reactive. irjweb.com Theoretical calculations on various 1,2,4-triazole derivatives have been performed to determine these reactivity descriptors, offering a deeper understanding of their chemical behavior. nih.gov

Reactivity DescriptorFormula
Electronegativity (χ)- (EHOMO + ELUMO) / 2
Global Hardness (η)(ELUMO - EHOMO) / 2
Global Softness (σ)1 / η
Chemical Potential (μ)(EHOMO + ELUMO) / 2
Electrophilicity Index (ω)μ2 / (2η)

General formulas for calculating global reactivity descriptors from HOMO and LUMO energies.

Fukui indices are a concept within DFT that helps to identify the most reactive sites within a molecule for electrophilic and nucleophilic attack. researchgate.net These indices quantify the change in electron density at a particular atomic site when the total number of electrons in the system is altered. By calculating the Fukui functions, one can pinpoint the specific atoms that are most susceptible to attack by electrophiles (electron-seeking reagents) or nucleophiles (nucleus-seeking reagents). For 1,2,4-triazole and its derivatives, Fukui indices have been used to determine the preferred sites of protonation, highlighting the nucleophilic character of the nitrogen atoms in the triazole ring. researchgate.net

1,2,4-Triazoles can exist in different tautomeric forms, which are isomers that differ in the position of a proton. researchgate.netresearchgate.netijsr.net The relative stability of these tautomers is crucial as it can significantly influence the molecule's chemical reactivity and biological activity. researchgate.net Theoretical modeling is a powerful tool to study tautomeric phenomena. researchgate.net For 1,2,4-triazole derivatives, quantum-chemical calculations have been employed to determine the relative energies of possible tautomers and to predict the most stable form in different environments, such as the gas phase and in solution. researchgate.net These studies have shown that the position of the tautomeric equilibrium can be influenced by the nature of the substituents on the triazole ring. researchgate.net For the parent 1,2,4-triazole, the 1H-tautomer is generally found to be more stable than the 4H-tautomer. researchgate.netijsr.net

Molecular Dynamics Simulations

While not as extensively reported for this specific class of compounds in the provided context, molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. MD simulations can provide insights into conformational changes, intermolecular interactions, and the behavior of molecules in solution. For compounds like 4H-1,2,4-Triazol-4-amine, phosphate (B84403), MD simulations could be used to explore its interactions with solvent molecules, its conformational landscape, and its potential binding modes with biological targets.

Adsorption Behavior and Surface Interactions

Theoretical and computational studies have been employed to understand the adsorption behavior of 4H-1,2,4-triazole derivatives on various surfaces, particularly in the context of corrosion inhibition. The adsorption of these molecules on a metal surface is a critical step in providing protection. Computational models suggest that the adsorption process is influenced by the electronic structure of the triazole molecule and the nature of substituents.

Research on the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in acidic environments indicates that these compounds act as mixed-type inhibitors. researchgate.net The efficiency of inhibition increases with the concentration of the triazole derivative. researchgate.net The adsorption of these compounds on the steel surface has been found to follow the Langmuir isotherm model, which describes the formation of a monolayer of the adsorbate on the surface. researchgate.net Thermodynamic parameters derived from these studies provide insights into the nature of the adsorption, suggesting that it can involve both physical (physisorption) and chemical (chemisorption) interactions. researchgate.net For instance, lower activation energies in the presence of the inhibitor compared to the blank suggest chemisorption. researchgate.net

Furthermore, a resin based on 4-amino-1,2,4-triazole (B31798) (4-ATR) has been shown to be effective in adsorbing hexavalent chromium (Cr(VI)) from aqueous solutions, with a statically saturated sorption capacity of 179.4 mg of Cr(VI) per gram of resin. ciac.jl.cn

Table 1: Adsorption Characteristics of 4H-1,2,4-Triazole Derivatives

Derivative/System Surface Key Findings Adsorption Model
4H-1,2,4-triazole derivatives Mild Steel in HCl Mixed-type inhibition; efficiency increases with concentration. researchgate.net Langmuir Isotherm researchgate.net

Conformational Dynamics

The conformational dynamics of 4H-1,2,4-triazole and its derivatives are crucial for their interaction with biological targets and surfaces. Computational studies, often using Density Functional Theory (DFT), investigate the stable conformations and the energy barriers between them.

For example, studies on related molecules like 4-amino-3,5-bis(2-pyridyl)-4H-1,2,4-triazole reveal that the molecule's conformation is stabilized by intramolecular hydrogen bonds. nih.gov In this case, both hydrogen atoms of the amino group form hydrogen bonds with the nitrogen atoms of the pyridyl rings. nih.gov The central triazole ring and the attached pyridyl rings are not perfectly coplanar, with slight dihedral angles between their planes. nih.gov This deviation from planarity is a key aspect of its conformational state.

In another theoretical study on 4H-1,2,4-triazole-3,5-diamine, two primary conformations were considered, with one being more stable than the other. mjcce.org.mk Such studies also explore how the conformation changes upon interaction with solvent molecules like water or DMSO, finding that the molecule can form stable complexes through hydrogen bonding. mjcce.org.mk The ability of the triazole ring's nitrogen and hydrogen atoms to act as hydrogen bond acceptors and donors, respectively, governs these interactions. mjcce.org.mk

Molecular Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4H-1,2,4-triazole derivatives, docking studies are extensively used to investigate their potential as therapeutic agents by modeling their interactions with biological targets like enzymes and proteins. ijper.orguobaghdad.edu.iqnih.govnih.gov These studies provide critical insights into the binding modes and affinities of these compounds, guiding the design and synthesis of new, more potent derivatives. ijper.orgnih.govresearchgate.net

Ligand-Protein Binding Mechanisms

Molecular docking simulations have elucidated the binding mechanisms of various 4H-1,2,4-triazole derivatives with several protein targets. These studies reveal the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For instance, docking studies of 1,2,4-triazole analogues against Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key antimalarial drug target, have shown that these compounds can fit into the active site of the enzyme. researchgate.net The binding is often stabilized by hydrogen bonds between the triazole moiety and key amino acid residues in the active site. researchgate.net Similarly, docking of bis-1,2,4-triazoles into the crystal structure of thymidine (B127349) phosphorylase, an enzyme implicated in cancer, revealed interactions with at least nine different amino acid residues. nih.gov In another study, novel 1,2,4-triazole derivatives were docked against several protein kinases involved in cancer, such as PI3Kalpha, Akt, and c-kit tyrosine kinase, demonstrating good binding affinities. nih.gov The interactions typically involve hydrogen bonding and hydrophobic contacts within the kinase's binding pocket. nih.gov

Predictive Modeling of Molecular Interactions

A primary goal of molecular docking is the predictive modeling of molecular interactions, quantified by scoring functions that estimate the binding affinity. This is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger, more stable interaction.

Computational studies have successfully used this approach to predict the biological potential of novel 1,2,4-triazole derivatives. For example, in the study against PfDHFR, the most potent triazole compounds exhibited calculated binding energies ranging from -7.20 to -9.06 kcal/mol, which were lower (i.e., better) than the standard drugs chloroquine (B1663885) and pyrimethamine. researchgate.net In another investigation targeting cyclin-dependent kinase 2 (CDK2) for anticancer activity, the most active compounds showed minimum binding energy and a good fit within the active site of the protein. nih.gov These predictive models are invaluable for prioritizing compounds for synthesis and experimental testing. nih.govnih.gov

Table 2: Predicted Binding Energies of 1,2,4-Triazole Derivatives from Docking Studies

Triazole Derivative Class Protein Target Predicted Binding Energy Range (kcal/mol)
1,2,4-triazole analogues P. falciparum dihydrofolate reductase (PfDHFR) -7.20 to -9.06 researchgate.net
1,2,4-triazole-1,2,3-triazole conjugates Cyclin-dependent kinase 2 (CDK2) Not specified, but showed minimum binding energy for active compounds. nih.gov

Structure-Activity Relationship (SAR) Derivations from Computational Models

Computational models, particularly molecular docking, are instrumental in deriving Structure-Activity Relationships (SAR). SAR studies explain how the chemical structure of a compound influences its biological activity. By comparing the docking scores and binding modes of a series of related compounds, researchers can identify the key structural features required for optimal interaction with a biological target.

For example, SAR studies on 1,2,4-triazole derivatives have shown that the type and position of substituents on the triazole and associated phenyl rings are crucial for activity. pensoft.netnih.gov A study on 1,2,4-triazole derivatives as potential anti-tumor agents targeting the EGFR tyrosine kinase found that specific substitutions led to significantly different cytotoxicities. pensoft.net The compound with the highest activity was found to arrest the cell cycle and induce apoptosis, and docking studies confirmed its inhibitory effect on the EGFR kinase. pensoft.net Similarly, a comprehensive review highlighted that for a series of antibacterial 1,2,4-triazole-3-thiols, a phenoxy moiety at the para-position of a phenyl ring attached to the triazole resulted in broad-spectrum activity. nih.gov These computational SAR insights are essential for the rational design of new drugs with improved efficacy and selectivity. nih.gov

Mechanistic Studies of Intermolecular Interactions and Reactivity

Corrosion Inhibition Mechanisms via Surface Adsorption

The efficacy of 4-amino-4H-1,2,4-triazole derivatives as corrosion inhibitors stems from their ability to adsorb onto metal surfaces, forming a protective barrier against corrosive agents. frontiersin.org This section delves into the specifics of this protective mechanism.

Adsorption Characteristics on Metal Surfaces (e.g., Iron)

The adsorption of 4-amino-1,2,4-triazole (B31798) and its derivatives on metal surfaces, such as iron and steel, is a key factor in their corrosion-inhibiting properties. rsc.orgmdpi.com Studies have shown that these compounds can form a polymolecular protective layer on the metal surface, which can be up to 4 nm thick. mdpi.commdpi.com The initial layer is often chemisorbed, meaning it is chemically bonded to the metal. mdpi.commdpi.com Subsequent layers are then held in place by physical interactions. mdpi.com This layered structure effectively blocks the metal from contact with corrosive environments. mdpi.com

The adsorption process is often spontaneous, as indicated by negative values of the free energy of adsorption. nih.gov For instance, the free energy of adsorption for certain triazole derivatives on a steel surface has been calculated to be as low as -42.41 kJ/mol, which is indicative of a strong, spontaneous adsorption process. researchgate.net The adsorption of these molecules typically follows the Langmuir adsorption isotherm model, which suggests the formation of a monolayer of the inhibitor on the metal surface. nih.govresearchgate.net

The presence of the inhibitor on the metal surface can be observed through various techniques. For example, thin films containing iron(II) complexes of 4-amino-1,2,4-triazole exhibit thermochromic properties, changing color with temperature, which confirms the presence of the complex on the surface. osti.gov

Role of Heteroatoms (N, O, P) in Inhibitive Characteristics

The effectiveness of organic corrosion inhibitors is greatly influenced by the presence of heteroatoms such as nitrogen (N), oxygen (O), and sulfur (S), as well as π-bonds and polar functional groups. frontiersin.orgnih.gov These features act as active sites that facilitate the adsorption of the inhibitor molecules onto the metal surface. frontiersin.org In the case of 4-amino-4H-1,2,4-triazole derivatives, the nitrogen atoms within the triazole ring and the amino group are crucial for their inhibitive properties. nih.gov

Quantum chemical calculations have confirmed that these heteroatoms are the primary adsorption centers. nih.gov The unshared electron pairs on the nitrogen atoms can be donated to the vacant d-orbitals of the metal, forming a coordinate bond. nih.govnih.gov This interaction creates a protective film that shields the metal from corrosive substances. nih.govnih.gov The presence of multiple nitrogen atoms in the triazole ring enhances its ability to adsorb onto the metal surface, leading to improved corrosion inhibition. nih.gov

Investigation of Adsorption Forces (e.g., Van der Waals Interactions)

The adsorption of inhibitor molecules onto a metal surface can occur through two main types of forces: physical adsorption and chemical adsorption. frontiersin.org Physical adsorption involves weaker electrostatic interactions, such as van der Waals forces, between the charged metal surface and the charged inhibitor molecules. frontiersin.org Chemical adsorption, or chemisorption, involves the formation of stronger covalent bonds through charge sharing or transfer between the inhibitor molecules and the metal surface. frontiersin.org

In the case of 4-amino-1,2,4-triazole derivatives, evidence suggests that both physical and chemical adsorption play a role. The initial layer of inhibitor molecules is often chemisorbed to the metal surface. mdpi.commdpi.com This is supported by the calculated free energy of adsorption values, which are often in a range that indicates chemisorption. mdpi.comnih.govresearchgate.net The subsequent layers of the protective film are held together by weaker physical forces, including van der Waals interactions. mdpi.com

Coordination Chemistry and Metal Complexation Research

The 4-amino-4H-1,2,4-triazole core is a versatile ligand in coordination chemistry, capable of forming a wide array of metal complexes with interesting structural and electronic properties. nih.govresearchgate.net

Ligand Properties of the 4-Amino-4H-1,2,4-Triazole Core

The 4-amino-4H-1,2,4-triazole molecule can act as a ligand, a molecule that binds to a central metal atom to form a coordination complex. tolyltriazole-benzotriazole.com It can coordinate to metal ions in several ways. For instance, it can act as a monodentate ligand, binding through a single nitrogen atom of the triazole ring. researchgate.net It can also function as a bidentate ligand, bridging two metal centers through its N1 and N2 atoms. researchgate.net In some cases, the amino group can also participate in coordination. nih.gov The versatility of its coordination modes allows for the formation of diverse structures, from simple mononuclear complexes to one-dimensional chains and two-dimensional coordination polymers. researchgate.netnih.govmdpi.com

The coordination ability of 4-amino-4H-1,2,4-triazole has been extensively studied with various transition metals, including copper(II), cobalt(II), silver(I), and platinum(II). researchgate.netmdpi.comtandfonline.com The resulting complexes exhibit a range of geometries, such as square-pyramidal, octahedral, and tetrahedral, depending on the metal ion and reaction conditions. researchgate.netmdpi.com

Synthesis and Characterization of Metal Complexes (e.g., Pt(II))

The synthesis of metal complexes with 4-amino-4H-1,2,4-triazole typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.gov For example, platinum(II) complexes can be synthesized by reacting 4-amino-4H-1,2,4-triazole with a Pt(II) salt. tandfonline.com The resulting complexes, with the general formula [Pt(L)₂X₂] (where L is the triazole ligand and X is a halide), have been characterized using various spectroscopic and analytical techniques. tandfonline.com

These characterization methods include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectroscopy, and mass spectrometry. tandfonline.com Quantum chemical calculations are also employed to support the experimental findings and provide insights into the electronic structure and optical properties of the ligand and its complexes. tandfonline.comtandfonline.com Studies on Pt(II) complexes of 4-amino-4H-1,2,4-triazole have shown that the triazole molecules coordinate to the Pt(II) center in a monodentate fashion through a nitrogen atom of the heterocyclic ring. tandfonline.com

Interactions with Phosphate (B84403) Mimics in Biological Systems

The triazole moiety, particularly the 1,2,3-triazole isomer formed via "click chemistry," has garnered significant attention as a structural mimic for the phosphodiester backbone in nucleic acids. nih.govbenthamdirect.comnih.gov This substitution is of great interest for developing therapeutic oligonucleotides (e.g., antisense agents) and tools for synthetic biology, as it can confer desirable properties such as enhanced stability against enzymatic degradation. nih.govnih.govnih.gov

The 1,4-disubstituted 1,2,3-triazole linkage, created by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), serves as an effective, uncharged mimic of the natural phosphodiester bond in DNA and RNA. researchgate.netcambridge.org This artificial linkage is chemically robust and stable at physiological pH. nih.govcambridge.org The length of the triazole linkage is crucial for its ability to mimic the natural backbone. nih.gov Certain triazole linkers can result in a six-bond periodicity that is similar to the natural phosphate-sugar linkage, a key factor for maintaining the structural integrity of the nucleic acid duplex. nih.gov In contrast, other triazole linkages with different lengths can be disruptive. oup.com The neutrality of the triazole backbone is a significant feature, as it eliminates the negative charge of the phosphodiester group, which can impact cell membrane penetration and interactions with proteins. nih.govnih.gov

The introduction of a triazole linkage into a nucleic acid duplex generally has a destabilizing effect on its thermal stability. nih.govnih.gov The melting temperature (Tm), a measure of duplex stability, is typically lowered upon incorporation of a triazole modification. For example, a single triazole linkage in an oligonucleotide was found to decrease the Tm of its duplex with a complementary RNA strand by 4.3°C, while three and four such modifications led to Tm reductions of 14.7°C and 20.8°C, respectively. nih.gov Similarly, another study reported that replacing a single thymidine (B127349) with a triazole-modified deoxyuridine reduced the DNA duplex Tm by 3.3°C. acs.org

This destabilization can be influenced by several factors, including the specific sequence, the position of the modification, and the number of incorporated triazoles. nih.govacs.org The loss of stability is attributed to the altered geometry and lack of negative charge compared to the native phosphodiester backbone. nih.govnih.gov However, this destabilizing effect can be mitigated. Combining the triazole linkage with other modifications, such as Locked Nucleic Acids (LNA), has been shown to fully compensate for the drop in Tm and in some cases form duplexes more stable than the unmodified versions. nih.gov Furthermore, attaching intercalating molecules like pyrene (B120774) or anthraquinone (B42736) to the triazole-modified nucleotide can also restore and even enhance duplex stability. nih.gov Interestingly, while a single triazole linkage often destabilizes a duplex, some studies have shown that oligonucleotides where every phosphodiester bond is replaced by a specific five-bond triazole linkage can form extremely stable heteroduplexes with natural DNA. oup.com

Table 1: Impact of Triazole Modifications on Duplex Melting Temperature (Tm)
Modification TypeNumber of ModificationsComplementary StrandΔTm (°C) vs. UnmodifiedReference
Single Triazole Linkage1RNA-4.3 nih.gov
Triple Triazole Linkage3RNA-14.7 nih.gov
Quadruple Triazole Linkage4RNA-20.8 nih.gov
Single Triazole-Modified dT1DNA-3.3 acs.org
Triazole + Pyrene1DNA+4.1 nih.gov
Triazole + Anthraquinone1DNA+4.2 nih.gov
Triazole + LNA (both sides)4RNAComparable to or more stable than unmodified nih.gov

A remarkable feature of certain triazole-linked nucleic acids is their compatibility with biological enzymes, particularly DNA and RNA polymerases. nih.govresearchgate.netcambridge.org Despite being an unnatural modification, specific triazole linkages are correctly read-through by these enzymes. nih.govresearchgate.net This biocompatibility allows for the PCR amplification and transcription of DNA templates containing triazole linkages, making it possible to produce biologically active RNA and proteins from synthetic genes. nih.govresearchgate.net

However, not all triazole linkages are tolerated equally. The efficiency and fidelity of polymerase read-through are highly dependent on the specific structure of the triazole linker. nih.govacs.org For example, some triazole linkages can cause polymerases to stall or introduce deletions. acs.orgresearchgate.net Studies comparing different triazole isomers and linker lengths have shown that a 1,5-disubstituted triazole linkage exhibits superior replication kinetics and accuracy compared to its more common 1,4-disubstituted counterpart. nih.govacs.org The ability of a polymerase to process an artificial backbone is thought to depend on factors like the ability of the linkage to act as a hydrogen bond acceptor, mimicking the natural phosphate group. nih.gov This enzymatic tolerance is crucial for the in vivo applications of triazole-modified nucleic acids, as it allows them to function within cellular machinery. researchgate.net Research has confirmed that plasmids containing triazole-linked genes can be accurately replicated in E. coli. researchgate.net

Research on Functional Applications of 4h 1,2,4 Triazol 4 Amine, Phosphate and Its Derivatives Academic Focus

Research in Materials Science

The unique structural features of 4H-1,2,4-triazole derivatives have prompted extensive research into their utility in materials science, particularly concerning their optical and protective properties.

Luminescent Properties and Optoelectronic Potential

Derivatives of 4H-1,2,4-triazole are recognized for their significant luminescent properties, making them promising candidates for applications in optoelectronic devices. nih.govmdpi.com Research has focused on synthesizing new luminophores based on 4-alkyl-4H-1,2,4-triazole cores. nih.gov These studies have successfully produced compounds with high luminescence and a substantial quantum yield of emitted photons. nih.govmdpi.com

An alternative approach to the Suzuki cross-coupling reaction has been employed to create a series of novel luminophores. nih.gov This method conjugates 4-alkyl-4H-1,2,4-triazole cores with fused-bicyclic and tricyclic aromatic or heteroaromatic systems via a 1,4-phenylene linker. nih.gov The resulting compounds have demonstrated excellent yields and notable luminescent characteristics. nih.gov It has also been found that the use of microwaves or ultrasounds can significantly accelerate these reactions. nih.gov The investigation into these derivatives is driven by the potential to develop materials for devices like organic light-emitting diodes (OLEDs). mdpi.com

Table 1: Investigated Properties of 4H-1,2,4-Triazole Derivatives in Materials Science

Property Research Focus Key Findings Potential Applications
Luminescence Synthesis of new luminophores with 4-alkyl-4H-1,2,4-triazole cores. nih.gov High quantum yield of emitted photons. nih.govmdpi.com Optoelectronic devices, such as OLEDs. mdpi.com
Nonlinear Optics Investigation of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.gov Significant linear polarizability and hyperpolarizabilities. nih.gov Fabrication of materials for optoelectronic applications. nih.gov

Furthermore, computational studies using density functional theory (DFT) have been conducted on novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide. nih.gov These theoretical investigations into their geometrical parameters, electronic properties, and nonlinear optical (NLO) properties have revealed their potential for NLO applications. nih.gov Specifically, one of the synthesized compounds exhibited a low HOMO-LUMO energy gap and significant linear polarizability and hyperpolarizabilities, suggesting its suitability for use in optoelectronic materials. nih.gov

Research on Industrial Applications (e.g., Corrosion Inhibitors, based on mechanistic understanding)

The application of 4H-1,2,4-triazole derivatives as corrosion inhibitors for various metals, particularly steel in acidic environments, is a well-researched area. researchgate.netnih.govmdpi.com The inhibitory action is attributed to the formation of a protective film on the metal surface. researchgate.netmdpi.com

Studies on 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) have shown its effectiveness in protecting low-carbon steel in hydrochloric acid solutions. researchgate.netnih.gov The inhibition efficiency of ATFS increases with concentration, reaching up to 89% at 300 ppm at 298 K. researchgate.net Electrochemical studies, including Tafel plots, indicate that ATFS acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions. researchgate.netnih.gov The adsorption of these inhibitor molecules onto the steel surface is a key aspect of their function and has been found to follow the Langmuir adsorption isotherm. researchgate.netnih.gov

The mechanism of inhibition involves the adsorption of the triazole derivatives onto the metal surface, which can be either physical or chemical. For ATFS, an increase in the activation energy of the corrosion process with increasing inhibitor concentration suggests physical adsorption. researchgate.netnih.gov In contrast, studies on a 3-substituted 1,2,4-triazole (B32235) have indicated the formation of a chemisorbed monolayer directly on the steel surface, with subsequent layers attached by physical forces. mdpi.com This protective layer can be several nanometers thick. mdpi.commdpi.com

Theoretical studies using Density Functional Theory (DFT) and Monte Carlo (MC) simulations have provided further insight into the inhibitor-metal interaction. researchgate.netnih.gov These calculations have confirmed the high adsorbability of the inhibitor molecules onto the steel surface, with significantly negative adsorption energies indicating a strong interaction. researchgate.netnih.gov

Research in Bioorganic Chemistry and Biochemical Interactions

The structural similarity of the 1,2,4-triazole ring to the imidazole (B134444) moiety of histidine allows these compounds to interact with various biological targets, leading to a range of biochemical effects. mdpi.com

Enzyme Inhibition Research (e.g., Mycobacterial Imidazoleglycerol-Phosphate Dehydratase, Thymidine (B127349) Phosphorylase)

Derivatives of 4H-1,2,4-triazole have been extensively investigated as inhibitors of specific enzymes, which is a cornerstone of their potential therapeutic applications.

Mycobacterial Imidazoleglycerol-Phosphate Dehydratase (IGPD):

IGPD is a crucial enzyme in the histidine biosynthesis pathway of mycobacteria, including Mycobacterium tuberculosis. mdpi.com Since this enzyme is absent in humans, it represents a selective target for developing new anti-tuberculosis drugs. mdpi.com Researchers have synthesized various 1,2,4-triazole derivatives that can mimic the natural substrate of IGPD. mdpi.com For instance, a series of 5-aminomethyl-1,2,4-triazole-3-carboxamides have been synthesized and shown to have a high affinity for the catalytic site of IGPD, comparable to the native substrate. mdpi.com The inhibitory activity of these compounds has been correlated with their antimicrobial efficacy against M. smegmatis, a species related to M. tuberculosis. mdpi.com This suggests that the antimicrobial action of these triazole derivatives is likely due to their binding to the IGPD catalytic site. mdpi.com

Thymidine Phosphorylase (TP):

Thymidine phosphorylase is an enzyme that is overexpressed in many solid tumors and plays a role in tumor angiogenesis. nih.govnih.gov Therefore, inhibiting TP is a promising strategy for cancer therapy. nih.gov Several series of 1,2,4-triazole derivatives have been synthesized and evaluated for their inhibitory potential against TP. nih.govnih.gov For example, a series of 5-(quinoxalin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives showed varying degrees of inhibition, with some compounds exhibiting IC₅₀ values lower than the standard inhibitor, 7-Deazaxanthine. nih.gov Molecular docking studies have revealed that these compounds can bind to the active site of thymidine phosphorylase through interactions such as π-π stacking and hydrogen bonding. nih.gov

Table 2: Enzyme Inhibition by 4H-1,2,4-Triazole Derivatives

Enzyme Organism/Disease Inhibitor Class Key Findings
Mycobacterial Imidazoleglycerol-Phosphate Dehydratase (IGPD) Mycobacterium tuberculosis 5-aminomethyl-1,2,4-triazole-3-carboxamides mdpi.com High affinity for the catalytic site, correlation between binding energy and antimicrobial activity. mdpi.com
Thymidine Phosphorylase (TP) Cancer 5-(quinoxalin-3-yl)-4H-1,2,4-triazole-3-thiols nih.gov, 1,2,4-triazole-3-mercaptocarboxylic acids nih.gov Variable inhibitory potential with some compounds showing good activity. nih.govnih.gov Binding to the active site confirmed by docking studies. nih.gov

Studies of Interactions with Biological Targets (e.g., enzymes, receptors)

The biological activity of 4H-1,2,4-triazole derivatives is fundamentally linked to their interactions with specific biological targets. The 1,2,4-triazole nucleus is considered a "privileged" structure in medicinal chemistry because it can interact with a wide range of biological molecules. mdpi.com

The ability of the 1,2,4-triazole ring to mimic the imidazole ring of histidine is a key factor in its interaction with enzymes like IGPD. mdpi.com This mimicry allows the triazole derivatives to bind to the active site of the enzyme, thereby inhibiting its function. mdpi.com

In the case of thymidine phosphorylase, molecular docking studies have provided detailed insights into the interactions between 1,2,4-triazole inhibitors and the enzyme's active site. nih.gov These studies have shown that the inhibitors can form various types of non-covalent bonds, including hydrogen bonds and π-π stacking interactions, with the amino acid residues in the active site. nih.gov This stable binding is responsible for the observed inhibitory activity.

Elucidation of Molecular Mechanisms Related to Antimicrobial Activity

The antimicrobial properties of 4H-1,2,4-triazole derivatives are a significant area of research. nih.govresearchgate.net The molecular mechanisms underlying this activity are often related to the inhibition of essential microbial enzymes.

As discussed in the context of enzyme inhibition, the primary mechanism of action for some 1,2,4-triazole derivatives against mycobacteria is the inhibition of imidazoleglycerol-phosphate dehydratase (IGPD). mdpi.com By blocking this enzyme, the synthesis of histidine, an essential amino acid, is disrupted, leading to the inhibition of bacterial growth. mdpi.com

Beyond IGPD inhibition, other mechanisms may contribute to the antimicrobial effects of different 1,2,4-triazole derivatives. For example, some sulfur-containing triazole derivatives have shown promising activity against various bacteria and fungi. researchgate.net The specific molecular targets for these compounds are still under investigation, but it is likely that they also interfere with essential cellular processes in the microorganisms. The broad spectrum of biological activities reported for 1,2,4-triazoles, including antibacterial, antifungal, and antiviral effects, suggests that they may interact with multiple biological targets, leading to a range of antimicrobial outcomes. nih.govnih.gov

Research in Agrochemicals (focused on the chemical properties and synthesis of triazole-based compounds)

Development of Triazole-Based Chemical Entities for Agricultural Research

The development of new agricultural chemicals from the 4-amino-4H-1,2,4-triazole scaffold is a significant area of research. chemimpex.comresearchgate.net Scientists utilize 4-amino-4H-1,2,4-triazole as a key intermediate or building block to synthesize a wide array of more complex molecules with potential use as fungicides, herbicides, and plant growth regulators. rjptonline.orgchemimpex.comguidechem.com

The synthesis process often involves the reaction of 4-amino-4H-1,2,4-triazole with various aldehydes and ketones to create new Schiff base derivatives. researchgate.netresearchgate.net These derivatives can then be further modified. For instance, cyclization of these Schiff bases with thioglycolic acid can produce thiazolidinone derivatives. researchgate.net The goal of these synthetic strategies is to explore how different functional groups attached to the triazole ring influence the compound's biological activity. bohrium.comnih.gov Researchers have found that introducing various substituents at different positions on the 1,2,4-triazole ring can significantly alter the resulting compound's efficacy and spectrum of activity against plant pathogens. bohrium.comrjptonline.org

One common synthetic route to the core structure, 4-amino-1,2,4(4H)-triazole, involves the reaction of hydrazine (B178648) with carboxylic acids. google.com Another method prepares the compound by heating formylhydrazide. These foundational synthesis methods provide the necessary starting material for further derivatization and development of novel agrochemicals. researchgate.net The resulting derivatives are then screened for a range of activities, including antifungal, antibacterial, and insecticidal properties. rjptonline.orgnih.gov

Table 1: Physical and Chemical Properties of 4-Amino-4H-1,2,4-triazole

Property Value Source
Molecular Formula C₂H₄N₄ guidechem.com
Molecular Weight 84.08 g/mol guidechem.com
Appearance White to off-white crystalline solid guidechem.com
Melting Point 84-86 °C chemicalbook.com
Boiling Point 255 °C chemicalbook.com
Solubility Soluble in water and ethanol; insoluble in chloroform (B151607) and petroleum ether.
Storage Store below +30°C chemicalbook.com

This interactive table summarizes key physical and chemical properties of the parent compound.

Analytical Methodologies for Detection in Environmental Matrices

The widespread use of triazole-based fungicides necessitates the development of sensitive and reliable analytical methods to monitor their presence in the environment. nih.govuva.es These fungicides can metabolize into a common residue, 1,2,4-triazole (T), along with its conjugates like triazolylalanine (TA) and triazolylacetic acid (TAA). nih.goveurl-pesticides.eu The detection of these highly polar metabolites in complex environmental and food matrices presents a significant analytical challenge. eurl-pesticides.eu

Liquid chromatography combined with tandem mass spectrometry (LC/MS/MS) is a widely adopted and powerful technique for the determination of triazole fungicides and their metabolites. nih.govepa.gov This method offers high selectivity and sensitivity, allowing for the quantification of these compounds at very low levels, such as parts-per-billion (ppb) in water and food samples. nih.gov To overcome matrix effects, which can interfere with accurate quantification, isotopically labeled internal standards of the target metabolites are often used. nih.gov

Various sample preparation techniques are employed to extract and clean up the analytes from complex samples before instrumental analysis. These methods include solid-phase extraction (SPE) with different sorbents (like C18 or mixed-mode ion exchange) and the QuPPe (Quick Polar Pesticides) method, which is specifically designed for highly polar pesticides. nih.goveurl-pesticides.eu Another approach, effervescence-assisted liquid–liquid microextraction, has been developed as a green analytical chemistry technique for preconcentrating triazole residues from water samples prior to high-performance liquid chromatography (HPLC) analysis. nih.gov

Table 2: Examples of Analytical Methods for Triazole Compound Detection

Method Analytes Matrix Limit of Quantitation (LOQ) Source
LC/MS/MS 14 parent triazoles and 8 metabolites (including T, TA, TAA) Apples, Peaches, Flour, Water 25-50 ppb (food), 0.50 ppb (water) nih.gov
LC/MS/MS 1,2,4-triazole Water 0.05 µg/L epa.gov
EA-LLME-TDES-HPLC Various triazole fungicides Environmental Water, Honey, Beans 3-10 µg L⁻¹ nih.gov
LC-MS/MS with DMS Triazole Derivative Metabolites (TDMs) Fruits, Vegetables, Milk, Rice 0.01 - 0.02 mg kg⁻¹ eurl-pesticides.eu

This interactive table provides an overview of different analytical methodologies used for the detection of triazole compounds in various matrices.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions

The chemical compound 4H-1,2,4-Triazol-4-amine, and its derivatives, represent a versatile scaffold in medicinal chemistry and materials science. A significant body of research highlights its role as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. chemimpex.comnih.gov The 1,2,4-triazole (B32235) nucleus is a key pharmacophore, a molecular feature that interacts with biological targets, due to its distinct characteristics such as dipole character, capacity for hydrogen bonding, rigidity, and solubility. nih.gov

Academically, the primary contributions of 4H-1,2,4-Triazol-4-amine and its derivatives can be summarized as follows:

Antimicrobial and Antifungal Agents: A substantial area of research has focused on the synthesis of 1,2,4-triazole derivatives as potent antimicrobial and antifungal agents. chemimpex.comresearchgate.net For instance, certain Schiff bases of 1,2,4-triazole have shown significant activity against various bacterial and fungal strains, with some compounds exhibiting potency comparable to standard drugs like ceftriaxone. nih.gov The incorporation of the triazole moiety is often considered to enhance the antimicrobial activity of the parent molecule. nih.gov

Anticonvulsant Activity: Researchers have synthesized and screened various derivatives of 4-amino-4H-1,2,4-triazole for their anticonvulsant properties. growingscience.comresearchgate.net Specific derivatives have demonstrated significant protection in preclinical models of seizures, suggesting the potential of this chemical class in the development of new antiepileptic drugs. researchgate.net

Anticancer Research: The 1,2,4-triazole scaffold is an integral part of several anticancer drug candidates. nih.gov Studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. nih.govchemmethod.com The versatility of the triazole ring allows for the synthesis of diverse molecular hybrids with the aim of improving efficacy and selectivity. nih.gov

Agricultural Chemistry: In the field of agriculture, 4-amino-4H-1,2,4-triazole serves as a key intermediate in the production of fungicides and herbicides, contributing to crop protection and improved yields. chemimpex.com It also functions as a plant growth regulator, enhancing crop resilience to environmental stressors. chemimpex.com

Materials Science: The unique structural properties of 4-amino-4H-1,2,4-triazole make it a subject of interest in materials science. It is being explored for its potential in creating novel materials with specific and desirable properties. chemimpex.com The industrial applications also extend to the production of explosives, solid propellants, and gas-generating compositions. researchgate.net

Identification of Open Research Questions and Challenges

Despite the significant progress in understanding and utilizing 4H-1,2,4-Triazol-4-amine and its derivatives, several research questions and challenges remain:

Mechanism of Action: While the biological activities of many 1,2,4-triazole derivatives are well-documented, the precise molecular mechanisms of action are often not fully elucidated. Further research is needed to identify the specific cellular targets and pathways through which these compounds exert their therapeutic effects. This knowledge is crucial for rational drug design and the development of more potent and selective agents.

Structure-Activity Relationship (SAR) Studies: Although numerous SAR studies have been conducted, a comprehensive understanding of the relationship between the chemical structure of 1,2,4-triazole derivatives and their biological activity is still evolving. nih.gov More systematic and extensive SAR studies are required to guide the design of new compounds with optimized properties.

Drug Resistance: The emergence of drug resistance, particularly in the context of antimicrobial and antifungal therapies, is a major global health concern. nih.gov Research is needed to develop 1,2,4-triazole derivatives that can overcome existing resistance mechanisms or have novel modes of action to which resistance is less likely to develop.

Scalable and Sustainable Synthesis: While various synthetic methods for 4H-1,2,4-triazoles exist, the development of more efficient, scalable, and environmentally friendly synthetic routes remains a challenge. organic-chemistry.org This includes the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of their production.

Toxicity and Off-Target Effects: A thorough evaluation of the toxicological profiles of novel 1,2,4-triazole derivatives is essential. Research into their potential off-target effects and long-term safety is critical before they can be considered for clinical applications.

Directions for Future Academic and Methodological Advancements

Future research on 4H-1,2,4-Triazol-4-amine, phosphate (B84403) and related compounds should focus on addressing the identified challenges and exploring new avenues of application. Key directions for future advancements include:

Computational and In Silico Studies: The use of computational tools, such as molecular docking and molecular dynamics simulations, can aid in the rational design of new 1,2,4-triazole derivatives with enhanced activity and selectivity. researchgate.net These in silico methods can help predict the binding affinity of compounds to their biological targets and guide synthetic efforts.

Hybrid Molecule Design: The synthesis of hybrid molecules that combine the 1,2,4-triazole scaffold with other pharmacologically active moieties is a promising strategy for developing new drugs with improved efficacy and a broader spectrum of activity. nih.gov This approach of molecular hybridization has already shown success in various therapeutic areas. nih.gov

Advanced Synthetic Methodologies: The exploration of novel synthetic methodologies, such as microwave-assisted synthesis and flow chemistry, can lead to more efficient and sustainable production of 1,2,4-triazole derivatives. organic-chemistry.org These modern techniques often offer advantages in terms of reaction times, yields, and purity of the final products.

Exploration of New Biological Targets: While much of the research has focused on established therapeutic areas, there is potential to explore the activity of 1,2,4-triazole derivatives against new and emerging biological targets. This could lead to the discovery of novel therapeutic applications for this versatile class of compounds.

Development of Advanced Materials: In materials science, future research could focus on the design and synthesis of novel polymers and coordination compounds based on the 4H-1,2,4-triazole framework. These materials may find applications in areas such as catalysis, electronics, and energy storage. researchgate.net

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 4H-1,2,4-triazol-4-amine derivatives, and what methodological considerations ensure reproducibility?

  • Methodological Answer : Derivatives are commonly synthesized via S-alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with alkyl/aryl halides in alkaline methanol at room temperature. Key steps include stoichiometric control (1:1 molar ratio of thiol to alkyl halide) and purification via recrystallization . For reproducibility, ensure inert atmosphere to prevent oxidation and validate intermediates via 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions .

Q. How are 4H-1,2,4-triazol-4-amine derivatives characterized structurally, and what analytical tools are critical?

  • Methodological Answer : Structural characterization relies on:

  • NMR spectroscopy : Assign thioether (-S-) and pyridyl proton signals to confirm alkylation.
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular packing and hydrogen-bonding networks .
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.
    Discrepancies in spectral data (e.g., unexpected splitting) may indicate regioisomeric impurities, necessitating column chromatography .

Q. What safety protocols are essential for handling 4H-1,2,4-triazol-4-amine derivatives in the laboratory?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A) .
  • Ventilation : Work in fume hoods to prevent inhalation of dust (GHS H335) .
  • Waste disposal : Segregate halogenated derivatives (e.g., 3-chlorobenzyl analogs) for specialized waste management due to potential environmental toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4H-1,2,4-triazol-4-amine derivatives?

  • Methodological Answer : Contradictions in bioactivity (e.g., antioxidant vs. antimicrobial potency) may arise from assay variability. Address this by:

  • Standardizing assays : Use identical enzyme sources (e.g., tyrosinase from Agaricus bisporus) and inhibitor concentrations .
  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., morpholinomethyl vs. alkylsulfanyl groups) using dose-response curves and statistical analysis (p-values for significance) .
  • Computational docking : Perform molecular docking (e.g., AutoDock Vina) to correlate binding poses with experimental IC50_{50} values .

Q. What strategies optimize the phosphorescence efficiency of 4H-1,2,4-triazol-4-amine-based materials?

  • Methodological Answer : To enhance room-temperature phosphorescence (RTP) in coordination polymers (e.g., DPTAH3_3InCl6_6):

  • Triplet energy transfer (TET) : Incorporate heavy atoms (e.g., Sb3+^{3+}) to improve spin-orbit coupling and achieve >65% TET efficiency .
  • Crystallographic tuning : Use SHELXD/SHELXE for phase refinement to optimize crystal packing and minimize non-radiative decay .
  • Photophysical validation : Measure photoluminescence quantum yield (PLQY) and afterglow duration (e.g., 1.5 s for DPTA) via time-resolved spectroscopy .

Q. How do researchers address challenges in crystallizing 4H-1,2,4-triazol-4-amine derivatives for X-ray studies?

  • Methodological Answer : Common issues include poor crystal growth due to flexibility or solvent inclusion. Mitigate via:

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation.
  • Twinned data refinement : Apply SHELXL's TWIN/BASF commands for high-resolution datasets .
  • Hydrogen bonding analysis : Use ORTEP-III to visualize intermolecular interactions critical for lattice stability .

Q. What computational methods predict the metabolic stability of 4H-1,2,4-triazol-4-amine pharmacophores?

  • Methodological Answer : Combine:

  • ADMET prediction : Tools like SwissADME assess logP, CYP450 inhibition, and bioavailability.
  • Density functional theory (DFT) : Calculate HOMO-LUMO gaps to predict electron-deficient regions prone to oxidative metabolism .
  • In vitro validation : Perform microsomal stability assays (e.g., human liver microsomes) to cross-validate computational data .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference bioactivity data with structural analogs (e.g., pyridinyl vs. benzimidazole derivatives) to identify scaffold-specific trends .
  • Experimental Design : For SAR studies, prioritize substituents with varying electronic (e.g., CF3_3, morpholine) and steric (e.g., tert-butyl) profiles to elucidate mechanistic drivers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.